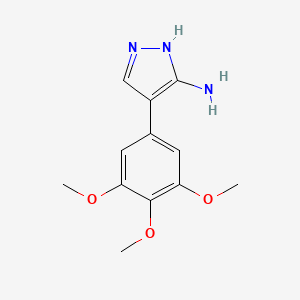

4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-16-9-4-7(8-6-14-15-12(8)13)5-10(17-2)11(9)18-3/h4-6H,1-3H3,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGFJYIWPGCIEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(NN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359560 | |

| Record name | 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861251-10-7 | |

| Record name | 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the 3,4,5-trimethoxyphenyl group: This step involves the coupling of the pyrazole ring with a 3,4,5-trimethoxyphenyl derivative, such as 3,4,5-trimethoxybenzaldehyde, using a suitable catalyst and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can yield amine derivatives or reduced pyrazole rings.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine is a chemical compound with notable applications in medicinal chemistry, particularly in the development of anticancer agents. Its structure features a pyrazole ring substituted with a 3,4,5-trimethoxyphenyl group, which contributes to its pharmacological activity. The compound's primary application stems from its ability to disrupt microtubule dynamics, positioning it as a potential therapeutic for various malignancies. Additionally, derivatives of this compound are being explored for their anti-inflammatory and antioxidant properties.

Scientific Research Applications

Anticancer Agent Development

this compound is primarily used in medicinal chemistry for developing anticancer agents. It inhibits tubulin polymerization, which is essential for cell division, and can induce cell cycle arrest in cancer cells by targeting the colchicine binding site on tubulin. Molecular docking simulations have shown its binding affinity at this site, stabilizing the protein complex and inhibiting polymerization.

Inhibition of Tubulin Polymerization

The compound has demonstrated the ability to inhibit tubulin assembly at a micromolar level, which is a critical factor in its anticancer activity . Studies have shown that it induces cell cycle arrest in the G2/M phase and triggers apoptosis at low concentrations . Research indicates that incorporating heterocycles like pyrazole can improve the water solubility of related compounds, enhancing their potential as cytotoxic agents .

Biological Activities and Interactions

The reactivity of this compound is due to its functional groups. The amino group on the pyrazole ring can participate in nucleophilic reactions, and the aromatic system allows for electrophilic substitutions. It forms hydrogen bonds with target proteins involved in cell cycle regulation. The trimethoxyphenyl group enhances interactions with biological targets, making it a promising candidate for cancer therapeutics.

Structural Analogues and Derivatives

Several compounds share structural similarities with this compound, and researchers have explored various derivatives to enhance their anticancer properties. Replacing the double bond of certain compounds with heterocycles like pyrazole has shown promise in inhibiting tubulin polymerization . Additionally, modifying the aminopyrazole structure through acetylation or thiourea substitution can increase potency against renal and CNS cancer cells .

Anti-inflammatory and Antioxidant Properties

Beyond its anticancer applications, derivatives of this compound are being investigated for their anti-inflammatory and antioxidant properties. Studies have also explored the synthesis of related compounds with antimicrobial and antioxidant activities, suggesting their potential in new drug discovery and medicinal research .

Data Table

Case Studies

Due to the nature of the search results, specific, well-documented case studies are not available. However, the following points summarize research trends and findings:

- Tubulin Inhibition : Research has consistently shown that this compound and its derivatives inhibit tubulin polymerization, a crucial step in cancer cell division .

- Cell Cycle Arrest and Apoptosis : Studies indicate that the compound induces cell cycle arrest in the G2/M phase and promotes apoptosis (programmed cell death) in cancer cells .

- Structure-Activity Relationship : Modifying the structure of this compound, such as by incorporating different heterocycles or substituents, can significantly impact its anticancer activity and selectivity .

- Molecular Docking Studies : Computational studies have demonstrated the compound's ability to bind to the colchicine site on tubulin, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to disruption of microtubule dynamics and cell cycle arrest in cancer cells. Additionally, it can modulate the activity of enzymes and receptors involved in inflammation and microbial growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole Derivatives with Trimethoxyphenyl Moieties

Compound 40 : 5-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine

- Structure : The target compound is modified with a 1-methyl-pyrrolopyridine group at the 5-position.

- Synthesis: Derived from 3-(1-methyl-pyrrolo[2,3-b]pyridin-3-yl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile via hydrazine hydrate reflux in HCl/ethanol (26 hours, 71% yield) .

- Activity : Demonstrates antiproliferative activity, likely due to the pyrrolopyridine group enhancing DNA intercalation or kinase inhibition. Serves as a precursor for derivatives like 41–45 , which show varied bioactivities (e.g., triazine-diones, trifluoroacetamides) .

QZ-4029 : 5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine

- Structure : Lacks the pyrrolopyridine group, simplifying the scaffold.

- Applications: Primarily used as a building block for complex heterocycles. No direct biological data is reported, but its derivatives (e.g., compound 40) highlight its versatility in medicinal chemistry .

Isoxazolidine Derivatives with Trimethoxyphenyl Groups

3b : 3,4-cis-4,5-trans-2-Methyl-3-(3,4,5-trimethoxyphenyl)-4-nitro-5-propylisoxazolidine

- Structure : Features a nitro group and propyl chain on an isoxazolidine ring.

- Synthesis : 73% yield via cycloaddition; melting point 104–105°C.

- Activity: Not explicitly stated, but structural rigidity from the isoxazolidine ring may influence pharmacokinetics differently than the flexible pyrazole core .

Non-Pyrazole Trimethoxyphenyl Compounds

Podophyllotoxin Derivatives (3a, 3f) :

- Structure : Dihydrofuran-2(3H)-one core with trimethoxyphenyl and styryl groups.

- Activity : Partial PPARγ agonists with antidiabetic effects in rodent models. Lower gastrointestinal toxicity than podophyllotoxin due to structural simplification .

- Contrast : Unlike pyrazole-based compounds, these derivatives target nuclear receptors rather than proliferative pathways.

Data Tables

Table 2: Physical Properties

Key Research Findings

- Antiproliferative Activity : Compound 40 and its derivatives (e.g., 41–45 ) show promise in cancer research, with modifications like trifluoromethyl groups (42 ) or acetylated amines (44 ) enhancing stability and target affinity .

- Structural Flexibility : The parent compound’s simplicity allows diverse functionalization, whereas isoxazolidines and podophyllotoxin analogs are constrained by their core structures .

- Toxicity Profile : Pyrazole derivatives generally exhibit lower toxicity than podophyllotoxin-based compounds, which face clinical limitations due to gastrointestinal side effects .

Biological Activity

4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a trimethoxyphenyl group, which significantly influences its biological activity. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Anticancer Activity : The compound exhibits potent anticancer properties by inhibiting tubulin polymerization. This leads to disrupted microtubule dynamics and cell cycle arrest in cancer cells, particularly in the G2/M phase .

- Anti-inflammatory Effects : It modulates the activity of enzymes and receptors involved in inflammatory pathways. Studies have shown that it can reduce inflammation in glial cells and mitigate oxidative stress in neuronal cells .

- Antimicrobial Properties : The compound has demonstrated efficacy against various microbial strains, showcasing potential for use in treating infections .

Anticancer Activity

A series of studies have evaluated the anticancer efficacy of this compound across different cancer cell lines. The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (µM) | Study Reference |

|---|---|---|

| A549 (Lung) | 0.08 - 12.07 | |

| HT-1080 (Fibrosarcoma) | 73 - 84 | |

| SGC-7901 (Gastric) | Not specified |

These results indicate that the compound exhibits significant antiproliferative effects across multiple tumor types.

Anti-inflammatory Activity

In vitro studies have shown that the compound influences LPS-induced inflammation in BV-2 microglial cells. It effectively reduces microglial activation and astrocyte proliferation in vivo, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial strains. The specific mechanisms remain under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Case Studies

-

Study on Anticancer Properties :

A study published in MDPI highlighted the compound's ability to inhibit tubulin polymerization effectively. Docking simulations indicated favorable interactions with key residues in the colchicine binding site of tubulin . This study suggests that derivatives of this compound could serve as promising anticancer agents. -

Anti-inflammatory Research :

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neurotoxicity. Results showed a significant reduction in inflammatory markers in treated neuronal cell cultures .

Q & A

Q. What are the common synthetic routes for 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine?

The compound is typically synthesized via cyclocondensation reactions. A key method involves reacting hydrazine derivatives with substituted propionitriles or carbonyl intermediates. For example, hydrazine salts (e.g., hydrazinium chloride) in alcohols (C1–C3) can facilitate the formation of the pyrazole core, followed by functionalization of the 3,4,5-trimethoxyphenyl group . Alternative routes include multi-step processes starting from substituted phenylhydrazines and ethyl acetoacetate derivatives, followed by oxidation and acylation to introduce the trimethoxyphenyl moiety .

Example Protocol :

- React 3-aryl-2-(aminomethylene)propionitrile with hydrazine hydrate in ethanol at reflux for 6–12 hours.

- Purify via recrystallization or column chromatography (hexane/ethyl acetate gradient).

Q. What spectroscopic and analytical methods are used to characterize this compound?

Q. How can synthetic yields be optimized for this compound?

Low yields often arise from side reactions during cyclization. Optimization strategies include:

- Catalyst Screening : Use cesium carbonate or copper(I) bromide to enhance reaction efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

- Temperature Control : Maintain reflux conditions (70–80°C) to minimize byproduct formation .

Case Study : Substituting ethanol with acetonitrile increased the yield of a related pyrazole derivative from 17% to 73% after flash chromatography .

Q. How can structural discrepancies in NMR data be resolved during characterization?

Discrepancies may arise from tautomerism or crystallographic disorder. Solutions include:

- 2D NMR (COSY, NOESY) : To assign coupling interactions and confirm substituent positions .

- Single-Crystal X-ray Diffraction : Resolve ambiguities in regiochemistry. For example, a related compound (C₂₀H₁₄Cl₃FN₄) was confirmed via X-ray crystallography (R-factor = 0.031) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G(d)) .

Q. What strategies are used to explore structure-activity relationships (SAR) for this compound?

SAR studies focus on substituent effects:

- Trimethoxyphenyl Group : Critical for antiproliferative activity. Replacing methoxy groups with halogens reduces potency .

- Pyrazole Core Modifications : Introducing electron-withdrawing groups (e.g., nitro) at the 4-position enhances binding affinity in kinase assays .

Biological Evaluation Example : Acetylation of the pyrazole amine (using acetic anhydride) improved solubility and in vitro activity against cancer cell lines (IC₅₀ = 1.2 µM vs. 5.6 µM for the parent compound) .

Q. How can researchers address byproduct formation during large-scale synthesis?

Byproducts often stem from incomplete cyclization or oxidation. Mitigation approaches:

- Process Monitoring : Use TLC or HPLC to track reaction progress.

- Purification Techniques : Employ flash chromatography (silica gel, 40–63 µm) with gradients (e.g., 0–50% ethyl acetate in hexane) .

- Stoichiometric Adjustments : Optimize hydrazine-to-precursor ratios (1:1.2 molar ratio reduces dimerization) .

Data Contradiction Analysis

Q. How to reconcile conflicting biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Best practices:

- Standardized Assays : Use common cell lines (e.g., HeLa, MCF-7) and controls.

- Purity Validation : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.